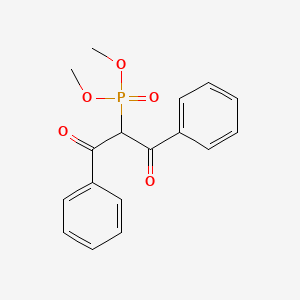
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate is a chemical compound with the molecular formula C₁₇H₁₇O₅P. It is known for its unique structure, which includes a phosphonate group attached to a 1,3-dioxo-1,3-diphenylpropan-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable diketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification steps, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism by which dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s structure allows it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-diazo-2-oxo-prop-1-yl)phosphonate
- Dimethyl (1,3-dioxo-1,3-diphenyl-2-propanyl)phosphonate
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial contexts .
Properties
CAS No. |
93640-50-7 |
|---|---|
Molecular Formula |
C17H17O5P |
Molecular Weight |
332.29 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H17O5P/c1-21-23(20,22-2)17(15(18)13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12,17H,1-2H3 |
InChI Key |
LBPIQDWVUWEMDS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















